molecular formula C24H19F3N2O B2463417 4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole CAS No. 400084-14-2

4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole

Cat. No.: B2463417
CAS No.: 400084-14-2
M. Wt: 408.424
InChI Key: BVAHASVXHMGFAI-UHFFFAOYSA-N
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Description

4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of a trifluoromethyl group, which often imparts significant biological activity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also a common practice in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Methyl-substituted pyrazoles.

    Substitution: Amino or thio-substituted pyrazoles.

Scientific Research Applications

4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the trifluoromethyl and methoxy groups, resulting in different biological activity.

    3,5-Diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole: Similar structure but without the methyl group at the 4-position.

Uniqueness

The presence of the trifluoromethyl group in 4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O/c1-17-22(19-10-4-2-5-11-19)28-29(23(17)20-12-6-3-7-13-20)30-16-18-9-8-14-21(15-18)24(25,26)27/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAHASVXHMGFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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